molecular formula C16H23BO2 B15255010 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- CAS No. 159087-53-3

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-

Cat. No.: B15255010
CAS No.: 159087-53-3
M. Wt: 258.2 g/mol
InChI Key: XMYNGYPSTGHXEL-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pinacol boronate ester characterized by a tetramethyl-substituted 1,3,2-dioxaborolane ring and a (Z)-configured alkenyl substituent (4-phenyl-1-buten-1-yl). The Z-geometry of the alkenyl group is critical for stereoselective applications, such as Suzuki-Miyaura cross-coupling reactions, where retention of configuration is often observed . The phenyl group enhances stability and influences electronic properties, making it suitable for synthesizing conjugated systems in pharmaceuticals and materials science.

Properties

CAS No.

159087-53-3

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-4-phenylbut-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)13-9-8-12-14-10-6-5-7-11-14/h5-7,9-11,13H,8,12H2,1-4H3/b13-9-

InChI Key

XMYNGYPSTGHXEL-LCYFTJDESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\CCC2=CC=CC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction conditions often require low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- involves the formation of stable carbon-boron bonds. The boron atom in the compound acts as an electrophile, reacting with nucleophiles to form these bonds. This reactivity is facilitated by the presence of electron-withdrawing groups on the boron atom, which increase its electrophilicity .

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares the target compound with structurally related 1,3,2-dioxaborolane derivatives:

Compound Substituent Molecular Formula Key Properties Applications References
Target Compound (Z)-4-phenyl-1-buten-1-yl C₁₅H₂₁BO₂ Z-configuration, extended conjugation Cross-coupling for stereoselective synthesis
4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-1,3,2-dioxaborolane (Z)-1-methyl-1-propenyl C₁₀H₁₉BO₂ Shorter alkenyl chain, high stereoretention Alkene isomerization; catalytic hydroboration
4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (Z isomer) (Z)-styryl C₁₄H₁₉BO₂ Styryl group for conjugation trans-1,2-Diboration of alkynes
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-fluorobenzyl C₁₃H₁₈BFO₂ Electron-withdrawing fluorine substituent Stabilized intermediates in fluorinated aryl couplings
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane 2-phenylpropyl C₁₄H₂₁BO₂ Benzylic boronate (80:20 benzylic:aromatic mixture) Radical or ionic functionalization pathways
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) 9-anthryl C₂₀H₂₃BO₂ Bulky aromatic group Fluorescence studies; hindered coupling reactions

Stability and Handling

  • Alkenyl boronates are moisture-sensitive but stabilized by the pinacol ester group. The target compound’s extended conjugation may reduce hydrolysis rates compared to shorter-chain analogs.
  • Aryl and benzylic derivatives (e.g., 4-carboxymethyl phenylboronic acid pinacol ester) exhibit greater stability, making them suitable for prolonged storage .

Biological Activity

The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23BO2C_{15}H_{23}B_{O_{2}} with a molecular weight of approximately 250.16 g/mol. The structure features a dioxaborolane ring which is known for its role in various biological applications.

PropertyValue
Molecular Weight250.16 g/mol
Log P (octanol-water)2.02
SolubilityHigh
H-bond Acceptors3
H-bond Donors1

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activities. For instance, a study focusing on related compounds demonstrated that modifications to the dioxaborolane structure could enhance inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in various cancers .

The specific compound under review was tested for its ability to inhibit cancer cell proliferation. In vitro assays revealed that it exhibited an IC50 value comparable to known FGFR inhibitors, indicating potential as a therapeutic agent for cancer treatment.

The proposed mechanism of action involves the inhibition of specific kinases associated with tumor growth and proliferation. The dioxaborolane structure facilitates binding to the ATP-binding site of kinases, thereby blocking their activity and preventing downstream signaling pathways that lead to cancer cell survival and proliferation .

Case Studies

Case Study 1: Inhibition of FGFR

In a structured study evaluating various dioxaborolane derivatives, the compound was shown to inhibit FGFR with an IC50 value of approximately 30 nM . The study utilized molecular docking simulations to predict binding affinities and further elucidated structure-activity relationships (SAR) that inform future modifications for enhanced potency .

Case Study 2: Cytotoxicity Assessment

Another significant evaluation involved assessing cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound displayed selective toxicity with lower IC50 values in cancer cells compared to normal cell lines, suggesting a favorable therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing this dioxaborolane derivative?

Methodological Answer: The compound is typically synthesized via hydroboration or cross-coupling strategies. A widely used method involves the hydroboration of alkynyl precursors with dicyclohexylborane under inert conditions. For example, 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane reacts with dicyclohexylborane in a 1:1 molar ratio at ambient temperature to yield the (Z)-configured alkenylboronate . Another approach employs Suzuki-Miyaura coupling, where boron esters like 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are reacted with aryl halides in the presence of anhydrous potassium carbonate at elevated temperatures (e.g., 100°C), achieving high yields .

Key Considerations:

  • Use of inert atmosphere (argon/nitrogen) to prevent boronate oxidation.
  • Stoichiometric control of boron reagents to minimize side reactions.

Q. How is this compound utilized in cross-coupling reactions like Suzuki-Miyaura?

Methodological Answer: This dioxaborolane derivative acts as a boron donor in Suzuki-Miyaura couplings, enabling the synthesis of biaryls or alkenyl-aryl conjugates. For instance, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-1,3,2-dioxaborolane couples with aryl halides (e.g., bromobenzene) using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water mixtures. The reaction proceeds via transmetallation, forming carbon-carbon bonds with retention of stereochemistry .

Optimization Tips:

  • Catalyst loading (0.5–5 mol%) and ligand selection (e.g., SPhos) improve efficiency.
  • Solvent polarity adjustments (e.g., DMF vs. THF) influence reaction rates and yields.

Advanced Research Questions

Q. What challenges arise in achieving stereoselectivity during the synthesis of alkenyl-substituted dioxaborolanes?

Methodological Answer: Stereoselectivity hinges on the hydroboration mechanism. For (Z)-alkenylboronates, anti-Markovnikov addition of boron to terminal alkynes is critical. Evidence shows that steric hindrance from the dioxaborolane ring and the use of bulky boranes (e.g., dicyclohexylborane) favor (Z)-selectivity by directing boron addition to the less substituted alkyne carbon . However, competing pathways (e.g., protodeboronation) can reduce stereopurity.

Data Contradiction Analysis:

  • In some cases, NMR reveals minor (E)-isomers due to thermal equilibration. For example, 4,4,5,5-tetramethyl-2-(4-methylpenta-2,4-dien-2-yl)-1,3,2-dioxaborolane exhibits 95% (Z)-selectivity under optimized conditions, but prolonged reaction times or elevated temperatures increase (E)-isomer formation .

Q. How can reaction conditions be optimized to improve yields in couplings involving this boron reagent?

Methodological Answer: Yield optimization requires balancing catalyst activity, base strength, and solvent compatibility. For example:

  • Catalyst Systems : Heterogeneous catalysts like UiO-Co (metal-organic frameworks) enhance selectivity in benzylic vs. aromatic boronate formation, as seen in 4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane synthesis (80:20 benzylic:aromatic ratio) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Suzuki couplings, while non-polar solvents (e.g., cumene) favor radical-polar crossover reactions .

Case Study :
Using 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF with K₂CO₃ at 100°C achieves >90% yield in aryl-allyl couplings .

Q. What analytical methods are critical for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, 4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane shows distinct aromatic (δ 7.36–7.28 ppm) and methyl (δ 1.36 ppm) proton signals .
  • Mass Spectrometry : High-resolution MS (e.g., GC-MS) identifies isotopic patterns and detects impurities.
  • X-ray Crystallography : Resolves boron coordination geometry in crystalline derivatives .

Q. Purity Challenges :

  • Trace protodeboronation byproducts (e.g., styrene) may require purification via column chromatography (silica gel, hexane/EtOAc).

Q. How do solvent and temperature affect the equilibrium of boron-containing species in catalytic cycles?

Methodological Answer: In reductions using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane ), solvent polarity dictates the dominant boron species. For example:

  • In benzene, trialkoxyborohydrides form in low concentrations but act as the active hydride source.
  • In THF, equilibria between borohydrides, borate esters, and boroxines complicate reaction monitoring .

Q. Implications for Catalysis :

  • THF stabilizes borate intermediates, slowing hydride transfer.
  • Non-coordinating solvents (e.g., toluene) favor faster kinetics but lower selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.